2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is a fluorinated organic compound with the molecular formula C8H5ClF3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodine or potassium iodide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoroacetamide derivative .
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is unique due to the presence of multiple trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
Molecular Formula |
C9H4ClF6N |
---|---|
Molecular Weight |
275.58 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(trifluoromethyl)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF6N/c10-7(9(14,15)16)17-6-3-1-5(2-4-6)8(11,12)13/h1-4H |
InChI Key |
WCWHYMZEZZSKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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